4-Amino-3-benzylaminobenzoic acid tert-butyl ester
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Overview
Description
4-Amino-3-benzylaminobenzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of an amino group at the 4-position, a benzylamino group at the 3-position, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzylaminobenzoic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Benzylation: The amino group at the 3-position is introduced by reacting the intermediate with benzylamine under suitable conditions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or boron trifluoride etherate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to activate the amino groups for further substitution.
Major Products
Oxidation: Formation of imines or nitroso compounds.
Reduction: Conversion to alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Amino-3-benzylaminobenzoic acid tert-butyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for multiple derivatizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a useful scaffold for drug design.
Industry
In material science, this compound can be used in the synthesis of polymers or as a precursor for functional materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-3-benzylaminobenzoic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptors, thereby modulating their activity. The presence of amino and ester groups allows for interactions with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the benzylamino and tert-butyl ester groups, making it less versatile in synthetic applications.
3-Benzylaminobenzoic acid: Similar structure but without the tert-butyl ester group, affecting its reactivity and solubility.
4-Amino-3-methylaminobenzoic acid tert-butyl ester: Similar but with a methyl group instead of a benzyl group, which can influence its steric and electronic properties.
Uniqueness
4-Amino-3-benzylaminobenzoic acid tert-butyl ester is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
tert-butyl 4-amino-3-(benzylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)14-9-10-15(19)16(11-14)20-12-13-7-5-4-6-8-13/h4-11,20H,12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFVHEJCBPKEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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